Cas no 23994-20-9 (4-Chloroisoquinoline-1-carbonitrile)
4-Chloroisoquinoline-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Chloroisoquinoline-1-carbonitrile
- 1-Isoquinolinecarbonitrile,4-chloro-
- 4-Chlor-1-cyanoisochinolin
- 4-Chlor-1-cyano-isochinolin
- 4-chloro-isoquinoline-1-carbonitrile
- AC1L8A4T
- HMS2786C17
- NSC288686
- NSC-288686
- 23994-20-9
- SMR000449795
- CHEMBL1486222
- MLS000757104
- DTXSID50314806
- 4-Chloro-1-isoquinolinecarbonitrile
- AG-777/36178035
- DB-412490
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- Inchi: 1S/C10H5ClN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H
- InChI Key: SAKHFRXAQUXSGH-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C#N)C2C=CC=CC=21
Computed Properties
- Exact Mass: 188.01425
- Monoisotopic Mass: 188.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7A^2
- XLogP3: 2.8
Experimental Properties
- Density: 1.36
- Boiling Point: 357.9°Cat760mmHg
- Flash Point: 170.2°C
- Refractive Index: 1.666
- PSA: 36.68
- LogP: 2.75988
4-Chloroisoquinoline-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM143613-1g |
4-Chloroisoquinoline-1-carbonitrile |
23994-20-9 | 95% | 1g |
$545 | 2024-07-28 | |
| Chemenu | CM143613-1g |
4-Chloroisoquinoline-1-carbonitrile |
23994-20-9 | 95% | 1g |
$574 | 2021-08-05 | |
| Alichem | A189004562-1g |
4-Chloroisoquinoline-1-carbonitrile |
23994-20-9 | 95% | 1g |
$499.95 | 2023-09-02 | |
| Ambeed | A157688-1g |
4-Chloroisoquinoline-1-carbonitrile |
23994-20-9 | 95+% | 1g |
$495.0 | 2024-04-20 |
4-Chloroisoquinoline-1-carbonitrile Suppliers
4-Chloroisoquinoline-1-carbonitrile Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 4-Chloroisoquinoline-1-carbonitrile
4-Chloroisoquinoline-1-carbonitrile: A Comprehensive Overview
The compound 4-Chloroisoquinoline-1-carbonitrile, with the CAS number 23994-20-9, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its isoquinoline backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The substitution pattern of this molecule includes a chlorine atom at the 4-position and a cyano group at the 1-position, which significantly influences its chemical reactivity, stability, and potential applications.
Recent studies have highlighted the unique properties of 4-Chloroisoquinoline-1-carbonitrile in the context of drug discovery. Researchers have explored its potential as a lead compound in the development of novel therapeutic agents, particularly in the treatment of cancer and neurodegenerative diseases. The isoquinoline moiety is known for its ability to interact with various biological targets, such as kinases and G-protein coupled receptors (GPCRs), making it a valuable scaffold for medicinal chemistry.
In addition to its pharmacological applications, 4-Chloroisoquinoline-1-carbonitrile has also been investigated for its role in organic synthesis. The cyano group at the 1-position serves as an excellent leaving group, enabling the formation of diverse derivatives through nucleophilic substitution reactions. This versatility has made it a key intermediate in the synthesis of complex molecules, including natural product analogs and advanced materials.
The synthesis of 4-Chloroisoquinoline-1-carbonitrile typically involves multi-step processes that combine traditional organic reactions with modern catalytic techniques. Recent advancements in catalytic asymmetric synthesis have allowed for the efficient construction of this compound with high enantioselectivity, opening new avenues for its application in chiral chemistry.
From a materials science perspective, 4-Chloroisoquinoline-1-carbonitrile has been studied for its potential as a building block in the construction of coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it a promising candidate for applications in gas storage, sensing, and catalysis.
In conclusion, 4-Chloroisoquinoline-1-carbonitrile is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and materials science, position it as an important molecule for future research and development.
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